4-Methoxy-2-methylbenzene sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methylbenzene sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
4-Methoxy-2-methylbenzene sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonylation of 4-methoxy-2-methylbenzene with chlorosulfonic acid, followed by the reaction with thionyl chloride to form the sulfonyl chloride derivative . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production. The use of appropriate solvents and catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
4-Methoxy-2-methylbenzene sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonate derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Scientific Research Applications
4-Methoxy-2-methylbenzene sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylbenzene sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
4-Methoxy-2-methylbenzene sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
4-Methoxybenzenesulfonyl chloride: Lacks the methyl group at the 2-position, which can influence its chemical behavior and reactivity.
The presence of both the methoxy and methyl groups in this compound makes it unique and provides specific reactivity patterns that can be advantageous in certain chemical reactions and applications.
Properties
Molecular Formula |
C8H10Cl2O3S |
---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
1-methoxy-3-methylbenzene;sulfuryl dichloride |
InChI |
InChI=1S/C8H10O.Cl2O2S/c1-7-4-3-5-8(6-7)9-2;1-5(2,3)4/h3-6H,1-2H3; |
InChI Key |
YBHGFTPKHBFSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC.O=S(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.